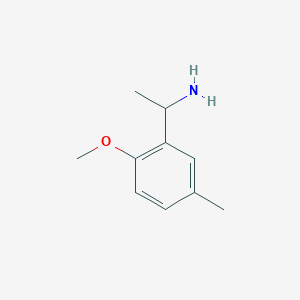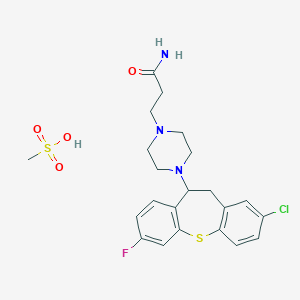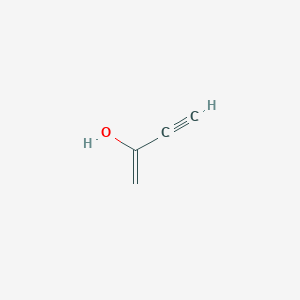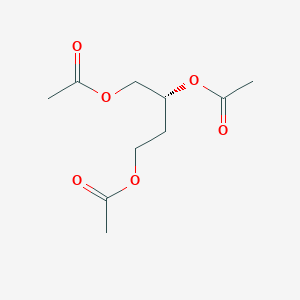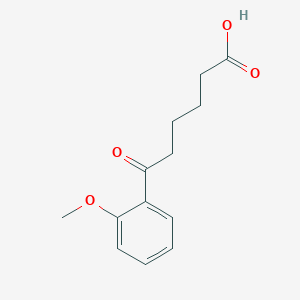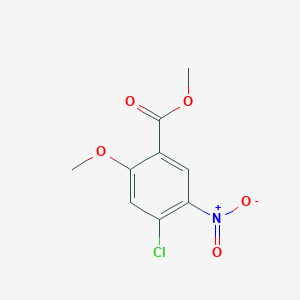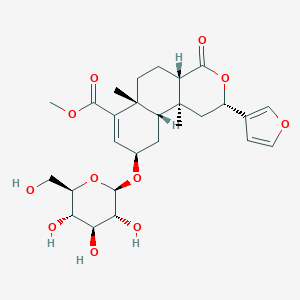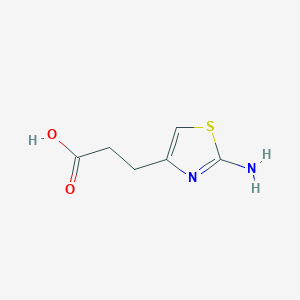![molecular formula C8H14N2O2 B011342 4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one CAS No. 106663-35-8](/img/structure/B11342.png)
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one, commonly known as HMDA, is a cyclic organic compound with a spirocyclic structure. It has gained significant attention in recent years due to its potential applications in scientific research. HMDA is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific manner.
作用机制
The mechanism of action of HMDA is not fully understood, but it is believed to interact with biological systems through hydrogen bonding and electrostatic interactions. HMDA has been shown to bind to proteins, such as bovine serum albumin and human serum albumin, and it has been suggested that this binding may be responsible for its biological activity.
生化和生理效应
HMDA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. Additionally, HMDA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. HMDA has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related conditions.
实验室实验的优点和局限性
One advantage of using HMDA in lab experiments is its unique structure, which allows it to interact with biological systems in a specific manner. Additionally, HMDA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using HMDA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in biological systems.
未来方向
There are many future directions for research involving HMDA. One area of research could be the development of new antibiotics based on the structure of HMDA. Additionally, further research could be done to better understand the mechanism of action of HMDA and its interactions with biological systems. Another area of research could be the development of new drugs based on the anti-inflammatory and antioxidant properties of HMDA. Finally, research could be done to explore the potential use of HMDA in the treatment of various oxidative stress-related conditions.
合成方法
HMDA can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with 1,2-diaminobenzene, the reaction of 1,2-diaminobenzene with methyl vinyl ketone, and the reaction of 2,4-pentanedione with 1,2-diaminocyclohexane. The most common method for synthesizing HMDA is the reaction of 2,4-pentanedione with 1,2-diaminobenzene. This method involves the reaction of the two compounds in the presence of a catalyst, such as sodium acetate, under reflux conditions. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学研究应用
HMDA has been used in various scientific research applications, including the development of new drugs and the study of biological systems. HMDA has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics. Additionally, HMDA has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. HMDA has also been used in the study of biological systems, such as the interaction between proteins and small molecules.
属性
CAS 编号 |
106663-35-8 |
|---|---|
产品名称 |
4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
4-hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-10-6(11)8(9-7(10)12)4-2-3-5-8/h6,11H,2-5H2,1H3,(H,9,12) |
InChI 键 |
YSZQZUIUBUYNAS-UHFFFAOYSA-N |
SMILES |
CN1C(C2(CCCC2)NC1=O)O |
规范 SMILES |
CN1C(C2(CCCC2)NC1=O)O |
同义词 |
1,3-Diazaspiro[4.4]nonan-2-one,4-hydroxy-3-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



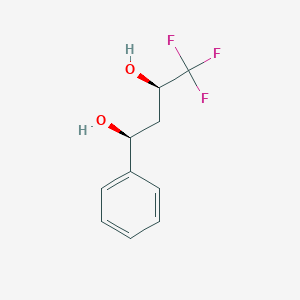
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

